molecular formula C23H23N7O2 B6532567 2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920262-61-9

2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532567
CAS No.: 920262-61-9
M. Wt: 429.5 g/mol
InChI Key: WPPHOWUNNCILOX-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a synthetic organic compound with a complex structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one involves multiple steps:

  • Formation of 3-methylphenoxy group: : Reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.

  • Preparation of triazolo[4,5-d]pyrimidine core: : This often involves cyclization reactions using nitrogen-containing precursors under acidic or basic conditions.

  • Piperazine ring formation: : Generally achieved via nucleophilic substitution reactions.

  • Coupling reactions: : Linking the phenoxy group, triazolopyrimidine, and piperazine components using coupling agents like DCC or EDC.

Industrial Production Methods

Industrial production typically employs high-throughput techniques such as continuous flow synthesis, optimizing reaction conditions (temperature, solvent, catalyst concentration) to enhance yield and purity. Patented processes may involve specific reagents and catalysts designed to streamline synthesis and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the phenoxy group or the triazolopyrimidine ring.

  • Reduction: : Reduction of certain functional groups like nitro or ketone if present.

  • Substitution: : Particularly nucleophilic substitution at the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Using agents like KMnO₄ or CrO₃ under acidic conditions.

  • Reduction: : Employing reagents like NaBH₄ or LiAlH₄.

  • Substitution: : Utilizing nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Reactions typically yield derivatives with modified functional groups, which may exhibit distinct physical and chemical properties, useful for further exploration in research and development.

Scientific Research Applications

Chemistry

  • Chemical Probes: : Used in developing probes for biological assays.

Biology

  • Enzyme Inhibitors: : May function as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.

  • Receptor Ligands: : Utilized in binding studies to understand receptor-ligand interactions.

Medicine

  • Drug Development: : Investigated for potential therapeutic effects against various diseases, including cancer and neurological disorders.

  • Diagnostic Tools: : Used in imaging studies and diagnostic assays.

Industry

  • Materials Science: : Explored for use in creating advanced materials with unique electronic or photonic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with various molecular targets, including enzymes, receptors, and ion channels. Its mechanism of action often involves binding to active sites or allosteric sites, altering the target's function and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)-1-(4-piperidinyl)ethan-1-one

  • 1-(4-{2-(2-methylphenoxy)ethyl}piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

Compared to its analogs, 2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exhibits enhanced binding affinity for certain biological targets and improved stability under physiological conditions, making it a more promising candidate for further research and development.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-17-6-5-9-19(14-17)32-15-20(31)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPHOWUNNCILOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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